molecular formula C27H29FN2O3S B2940944 3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide CAS No. 451476-66-7

3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide

Cat. No.: B2940944
CAS No.: 451476-66-7
M. Wt: 480.6
InChI Key: HDKPWSCVUJAUET-UHFFFAOYSA-N
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Description

3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of 4-benzylpiperidine: This can be achieved by reacting benzyl chloride with piperidine under basic conditions.

    Sulfonylation: The 4-benzylpiperidine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with 4-fluorobenzamide: The sulfonylated intermediate is then coupled with 4-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the sulfonyl and fluorobenzamide groups could modulate the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperidine derivatives: Compounds with similar piperidine structures.

    Sulfonylbenzamides: Compounds with sulfonyl and benzamide groups.

    Fluorobenzamides: Compounds with fluorine-substituted benzamide structures.

Uniqueness

3-((4-benzylpiperidin-1-yl)sulfonyl)-N-(4-ethylphenyl)-4-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorine atom, sulfonyl group, and benzylpiperidine moiety makes it distinct from other similar compounds, potentially offering unique interactions and applications in various fields.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)sulfonyl-N-(4-ethylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O3S/c1-2-20-8-11-24(12-9-20)29-27(31)23-10-13-25(28)26(19-23)34(32,33)30-16-14-22(15-17-30)18-21-6-4-3-5-7-21/h3-13,19,22H,2,14-18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKPWSCVUJAUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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